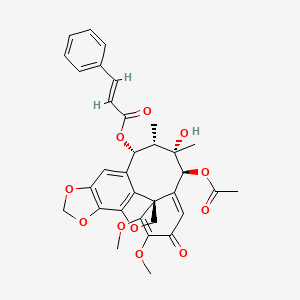
Kadsuphilol V
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kadsuphilol V is a lignan compound isolated from the stems of the plant Kadsura philippinensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, in particular, has garnered attention due to its potential antioxidant properties .
Preparation Methods
The preparation of Kadsuphilol V involves the extraction and isolation from the stems of Kadsura philippinensis. The process typically includes:
Extraction: The plant material is extracted using solvents such as ethyl acetate.
Chromatographic Separation: The extract is subjected to chromatographic techniques to isolate the specific lignan compounds.
Spectroscopic Analysis: Techniques like NMR (Nuclear Magnetic Resonance) and X-ray crystallography are used to determine the structure of the isolated compounds.
Chemical Reactions Analysis
Kadsuphilol V, like other lignans, can undergo various chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Kadsuphilol V has several scientific research applications:
Mechanism of Action
The mechanism of action of Kadsuphilol V primarily involves its antioxidant activity. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage caused by oxidative stress . The molecular targets include various enzymes and pathways involved in oxidative stress response .
Comparison with Similar Compounds
Kadsuphilol V is unique among lignans due to its specific structure and potent antioxidant activity. Similar compounds include:
Kadsuphilol C: Another lignan from Kadsura philippinensis with antioxidant properties.
Taiwankadsurins D, E, and F: Homolignans isolated from the same plant, also known for their biological activities.
This compound stands out due to its specific molecular structure, which contributes to its unique antioxidant properties .
Properties
Molecular Formula |
C33H32O11 |
|---|---|
Molecular Weight |
604.6 g/mol |
IUPAC Name |
[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-19,20-dimethoxy-13,14-dimethyl-18-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,19-pentaen-12-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C33H32O11/c1-17-26(44-24(36)12-11-19-9-7-6-8-10-19)20-13-23-28(42-16-41-23)29-25(20)33(15-40-29)21(30(32(17,3)37)43-18(2)34)14-22(35)27(38-4)31(33)39-5/h6-14,17,26,30,37H,15-16H2,1-5H3/b12-11+/t17-,26+,30-,32-,33-/m0/s1 |
InChI Key |
NWDKVHSSJREVDW-HAAUYJCNSA-N |
Isomeric SMILES |
C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=O)C(=C5OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6 |
Canonical SMILES |
CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=O)C(=C5OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















